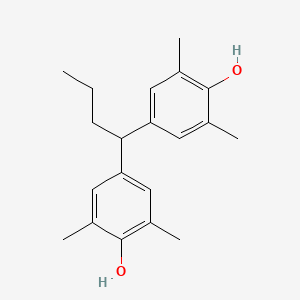

4,4'-Butylidenebis(2,6-xylenol)

Beschreibung

Contextualization of Bisphenols and Hindered Phenols in Industrial Chemistry

Bisphenols are a class of chemical compounds that feature two hydroxyphenyl groups. researchgate.net These groups are connected by a linking structure, which can vary, leading to a wide array of different bisphenols with distinct properties and applications. A well-known example is Bisphenol A (BPA), which is produced on a massive scale for the manufacturing of polycarbonate plastics and epoxy resins. researchgate.net Bisphenols, in general, are foundational monomers and additives in the polymer industry, contributing to the creation of materials with desirable physical and chemical characteristics. mdpi.com

Hindered phenols, on the other hand, are a type of phenolic compound characterized by the presence of bulky alkyl groups, typically in the ortho positions relative to the hydroxyl group. nih.gov This steric hindrance is a key structural feature that modulates the reactivity of the phenolic proton, making these compounds excellent primary antioxidants. nih.gov They function by scavenging peroxy radicals, which are intermediates in the oxidative degradation of organic materials, thereby protecting them from deterioration. nih.gov The industrial applications of hindered phenols are extensive, ranging from stabilizers in plastics and synthetic rubbers to additives in lubricants and fuels to prevent oxidative breakdown. nih.govspectrabase.com

Historical Development and Significance of 4,4'-Butylidenebis(2,6-xylenol) Research

While a detailed historical timeline exclusively for 4,4'-butylidenebis(2,6-xylenol) is not extensively documented in readily available literature, its development can be understood within the broader context of research into phenolic antioxidants. The study of antioxidants gained significant momentum in the mid-20th century with the rapid growth of the polymer industry. The need to prevent the oxidative degradation of newly developed synthetic materials spurred research into effective stabilizing agents.

The synthesis of related hindered bisphenolic compounds has been a subject of academic and industrial research. For instance, methods for preparing 2,6-xylenol, a key precursor, have been developed and patented. chemicalbook.com The general synthesis of bisphenols often involves the condensation of a phenol (B47542) with an aldehyde or ketone. A plausible and common method for the synthesis of 4,4'-butylidenebis(2,6-xylenol) involves the acid-catalyzed condensation of 2,6-xylenol with butyraldehyde. This reaction connects two 2,6-xylenol molecules at their para positions through a butylidene bridge.

The significance of research into 4,4'-butylidenebis(2,6-xylenol) and similar structures lies in their efficacy as non-staining and non-discoloring antioxidants. This is a crucial property for applications where the color of the final product is important, such as in plastics, adhesives, and coatings.

Scope and Research Imperatives for 4,4'-Butylidenebis(2,6-xylenol)

The primary scope of 4,4'-butylidenebis(2,6-xylenol) revolves around its function as a primary antioxidant for organic polymers. It is particularly effective in materials such as high-impact polystyrene, ABS, polyesters, and various elastomers and rubbers. Its mechanism of action is rooted in the ability of the hindered phenolic hydroxyl groups to donate a hydrogen atom to a radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance from the ortho-methyl groups, which prevents it from initiating new degradation chains.

Current and future research imperatives for 4,4'-butylidenebis(2,6-xylenol) and related compounds are driven by several factors:

Enhanced Performance: There is a continuous demand for antioxidants with improved thermal stability, lower volatility, and higher efficiency at lower concentrations. Research may focus on modifying the structure of 4,4'-butylidenebis(2,6-xylenol) to further enhance these properties.

Synergistic Blends: Investigating the synergistic effects of 4,4'-butylidenebis(2,6-xylenol) with other types of stabilizers, such as secondary antioxidants (e.g., phosphites and thioethers), is an active area of research. Such blends can offer a more comprehensive stabilization system for polymers.

Sustainable Synthesis: Developing more environmentally friendly and efficient synthesis routes for 4,4'-butylidenebis(2,6-xylenol) is a key research imperative. This includes the use of greener catalysts and solvents, as well as optimizing reaction conditions to maximize yield and minimize waste.

Broader Applications: Exploring the potential of 4,4'-butylidenebis(2,6-xylenol) in a wider range of materials and applications is another avenue for future research. This could include its use in new types of polymers, biodegradable plastics, and other advanced materials.

Detailed Research Findings

The effectiveness of 4,4'-butylidenebis(2,6-xylenol) and structurally similar bisphenols as antioxidants has been demonstrated in various studies. For instance, the performance of a related compound, 4,4'-bis(2,6-di-tert-butylphenol), has been studied in the stabilization of isoprene rubber and polypropylene. These studies often involve comparing the performance of the target antioxidant with known commercial stabilizers under accelerated aging conditions.

The following table summarizes some of the key properties of 2,6-xylenol, the precursor to 4,4'-butylidenebis(2,6-xylenol).

| Property | Value |

| Chemical Formula | C8H10O |

| Molar Mass | 122.167 g·mol−1 |

| Appearance | Colorless solid |

| Melting Point | 43 to 45 °C (109 to 113 °F; 316 to 318 K) |

| Boiling Point | 203 °C (397 °F; 476 K) |

| CAS Number | 576-26-1 |

This data is for 2,6-xylenol, a precursor to the title compound.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82209-87-8 |

|---|---|

Molekularformel |

C20H26O2 |

Molekulargewicht |

298.4 g/mol |

IUPAC-Name |

4-[1-(4-hydroxy-3,5-dimethylphenyl)butyl]-2,6-dimethylphenol |

InChI |

InChI=1S/C20H26O2/c1-6-7-18(16-8-12(2)19(21)13(3)9-16)17-10-14(4)20(22)15(5)11-17/h8-11,18,21-22H,6-7H2,1-5H3 |

InChI-Schlüssel |

JZTRTASDMYYCMP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,4 Butylidenebis 2,6 Xylenol and Its Analogues

Classic Synthetic Approaches to 4,4'-Butylidenebis(2,6-xylenol)

The foundational method for synthesizing 4,4'-butylidenebis(2,6-xylenol) involves the acid-catalyzed condensation of 2,6-xylenol with butanal. This electrophilic substitution reaction is a cornerstone of bisphenol synthesis.

Condensation Reactions involving 2,6-Xylenol and Butanal

The reaction proceeds by the protonation of the carbonyl oxygen in butanal by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the electron-rich aromatic ring of 2,6-xylenol attacks the activated carbonyl carbon. The resulting intermediate undergoes dehydration to form a carbocation, which then reacts with a second molecule of 2,6-xylenol. A final dehydration step yields the desired 4,4'-butylidenebis(2,6-xylenol) product.

2 (CH₃)₂C₆H₃OH + CH₃CH₂CH₂CHO → (CH₃)₂(HO)C₆H₂-CH(CH₂CH₂CH₃)-C₆H₂(OH)(CH₃)₂ + H₂O

Optimization of Reaction Conditions and Yields in 4,4'-Butylidenebis(2,6-xylenol) Synthesis

Achieving high yields and purity of 4,4'-butylidenebis(2,6-xylenol) necessitates careful control over reaction parameters. Key factors that are manipulated to optimize the synthesis include the molar ratio of reactants, temperature, reaction time, and the type and concentration of the catalyst.

Research has shown that an excess of 2,6-xylenol relative to butanal can favor the formation of the desired bisphenol and minimize the formation of byproducts. The reaction temperature is also a critical parameter; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions and product degradation. Therefore, an optimal temperature range is typically employed to balance reaction speed and selectivity. The duration of the reaction is another factor that is fine-tuned to ensure complete conversion of the limiting reactant while preventing the formation of degradation products.

Catalytic Systems in the Production of 4,4'-Butylidenebis(2,6-xylenol)

The choice of catalyst is paramount in the synthesis of 4,4'-butylidenebis(2,6-xylenol) as it significantly influences the reaction's efficiency, selectivity, and environmental impact. Both heterogeneous and homogeneous catalysts are utilized in industrial and laboratory settings.

Heterogeneous Catalysis in Xylenol Condensation

Heterogeneous catalysts offer significant advantages, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and acid-activated clays, are commonly employed. collectionscanada.gc.ca These materials possess acidic sites on their surface that facilitate the condensation reaction.

The porous structure of these catalysts can also impart shape selectivity, favoring the formation of the desired para-substituted product over other isomers. The efficiency of these catalysts can be influenced by factors such as pore size, surface area, and the density and strength of the acid sites. For instance, studies on the synthesis of bisphenol A have demonstrated that catalyst bead size and concentration can significantly affect the reaction outcome. collectionscanada.gc.ca

Homogeneous Catalysis for Bisphenol Formation

Homogeneous catalysts, which are soluble in the reaction medium, are also widely used for the synthesis of 4,4'-butylidenebis(2,6-xylenol). Common homogeneous catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. google.comchemicalbook.com Lewis acids can also be employed.

These catalysts are often highly active and can lead to high reaction rates under mild conditions. However, their separation from the product mixture can be challenging and may require additional neutralization and extraction steps, which can generate waste streams.

Influence of Catalyst Type on Reaction Selectivity and Efficiency

The selection between a heterogeneous and a homogeneous catalyst involves a trade-off between activity, selectivity, and process considerations. While homogeneous catalysts may offer higher activity, heterogeneous catalysts provide significant process advantages.

The nature of the catalyst's active sites plays a crucial role in determining the selectivity of the reaction. For instance, the use of certain solid acid catalysts can enhance the regioselectivity towards the formation of the 4,4'-isomer. Research into the aldol (B89426) condensation of n-butanal has highlighted the importance of catalyst properties on reaction outcomes. researchgate.netrsc.org

Below is a table summarizing the influence of different catalytic systems on the synthesis of bisphenols, providing a comparative overview of their performance.

| Catalyst Type | Catalyst Example | Reactants | Product | Key Findings |

| Heterogeneous | Amberlyst-15 | Phenol (B47542), Acetone (B3395972) | Bisphenol A | Yield and selectivity are influenced by temperature, catalyst concentration, and reactant molar ratio. collectionscanada.gc.ca |

| Heterogeneous | Pd/TiO₂ | n-Butanal | 2-Ethylhexanal | Catalyst performance is affected by Pd particle size and the acid/base properties of the support. rsc.org |

| Homogeneous | Sulfuric Acid | 2,6-dimethyl-4-tert-butylphenol, Phenol | 2,6-dimethylphenol (B121312), 4-tert-butylphenol | Effective for transalkylation reactions at elevated temperatures. google.com |

| Homogeneous | p-Toluenesulfonic acid | 2,4-dimethylphenol, Isobutylene | 2-tert-Butyl-4,6-dimethylphenol | High yields can be achieved under reflux conditions. chemicalbook.com |

Synthesis of Structural Analogues and Derivatives of 4,4'-Butylidenebis(2,6-xylenol)

The generation of structural analogues of 4,4'-butylidenebis(2,6-xylenol) is a strategic process aimed at fine-tuning the molecule's properties for specific applications. This is achieved by modifying either the bridging alkylidene group or the substituents on the phenolic rings.

The most direct method for modifying the butylidene bridge is to substitute butanal with other aldehydes or ketones in the condensation reaction with 2,6-xylenol. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a solid acid catalyst like silica-supported perchloric acid. chemicalbook.commdpi.com The carbonyl carbon of the aldehyde or ketone forms the bridge between the two phenol rings. chemicalbook.com

By selecting different carbonyl compounds, a diverse range of bridging structures can be created. For example, using formaldehyde (B43269) results in a methylene (B1212753) bridge, as seen in 4,4'-methylenebis(2,6-dimethylphenol), while using acetone yields an isopropylidene bridge, analogous to the structure of Bisphenol A (BPA). chemicalbook.commdpi.com The nature and length of the alkyl substituent at this bridging carbon can significantly influence the properties of the resulting bisphenol. ethz.ch

The general reaction scheme is as follows: 2 mole of 2,6-Xylenol + 1 mole of Aldehyde/Ketone (in the presence of an acid catalyst) → 4,4'-Alkylidenebis(2,6-xylenol) + Water

Table 1: Examples of Bridging Group Modification

| Carbonyl Reactant | Resulting Bridge | Example Product Name |

|---|---|---|

| Formaldehyde | -CH₂- | 4,4'-Methylenebis(2,6-xylenol) |

| Acetaldehyde | -CH(CH₃)- | 4,4'-Ethylidenebis(2,6-xylenol) |

| Acetone | -C(CH₃)₂- | 4,4'-Isopropylidenebis(2,6-xylenol) |

| Cyclohexanone | Cyclohexylidene | 4,4'-Cyclohexylidenebis(2,6-xylenol) |

Modification of the phenolic component involves the synthesis of variously substituted phenols prior to the condensation step. The synthesis of 2,6-xylenol itself is a key industrial process, often achieved through the direct methylation of phenol using methanol (B129727) over a metal oxide catalyst. google.comgoogle.com By analogy, other alkyl-substituted phenols can be prepared.

Friedel-Crafts alkylation is a powerful method for introducing alkyl groups onto an aromatic ring. ethz.chnih.gov For instance, reacting phenol with a specific alkyl halide or alcohol in the presence of a Lewis acid catalyst can yield phenols with different alkyl substituents at the ortho and para positions. Another approach involves the rearrangement of alkyl groups already present on the phenol ring. For example, 4-tert-butyl-2,6-dimethylphenol (B188804) can be reacted with phenol in the presence of an acidic catalyst to produce 2,6-dimethylphenol and 4-tert-butylphenol, demonstrating the mobility of these groups under certain conditions. google.com

Once the desired substituted phenol is synthesized, it can be reacted with butanal (or another carbonyl compound) to produce the target bisphenol analogue. For example, condensing 2-ethyl-6-methylphenol (B167550) with butanal would yield a bisphenol with different alkyl groups on each ring relative to the parent compound.

Table 2: Synthetic Routes to Substituted Phenol Precursors

| Method | Reactants | Catalyst/Conditions | Example Product | Reference |

|---|---|---|---|---|

| Direct Methylation | Phenol, Methanol | Metal oxide catalyst (e.g., promoted MgO), high temperature | 2,6-Xylenol | google.com |

| Friedel-Crafts Alkylation | Phenol, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Various Alkylphenols | nih.gov |

| Transalkylation | 4-tert-butyl-2,6-dimethylphenol, Phenol | Acidic catalyst (e.g., H₂SO₄), 120-180°C | 2,6-Dimethylphenol | google.com |

The creation of more complex bisphenol structures often requires multi-step synthetic sequences. These pathways can involve building functionality onto the phenol or aldehyde precursors before the condensation reaction, or further modifying the bisphenol molecule after its initial formation.

One approach involves the Friedel-Crafts acylation of a substituted phenol, like 2,6-dimethylphenol, with an acyl chloride. mdpi.com The resulting ketone can then undergo a condensation reaction with another phenol and a third component, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), to build a highly functionalized, multi-component bisphenol derivative. mdpi.com Such strategies are employed to create monomers for high-performance polymers with specific properties like flame retardancy.

Another strategy involves using precursors that are already more complex than simple phenols. For instance, bisphenols can be synthesized through reactions between aryl halides and resorcinol (B1680541) derivatives, often using copper catalysts in a process related to Ullmann condensation. mdpi.com This allows for the incorporation of ether linkages and other functionalities not achievable through direct aldehyde condensation. Recently, one-pot methods have been developed to convert materials like bisphenol A polycarbonate (BPA-PC) directly into functional Mannich polyols, which are complex bisphenol derivatives, through a sequence of depolymerization and subsequent reaction with oxazolidines in a single reaction vessel. tue.nl

Purification and Isolation Techniques for Research-Grade 4,4'-Butylidenebis(2,6-xylenol)

Obtaining high-purity, research-grade 4,4'-butylidenebis(2,6-xylenol) from the crude reaction mixture is critical for its use in polymerization and other sensitive applications. The purification process must effectively remove unreacted starting materials, catalysts, and side-products. A combination of techniques is typically employed.

Column Chromatography: This is a standard and versatile method for purifying bisphenols. chemicalbook.com The crude product is dissolved in a suitable solvent and passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent) is chosen that allows the desired product to be separated from impurities based on differences in polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the bisphenol decreases, causing it to crystallize out, while impurities tend to remain dissolved in the solvent. The purified crystals are then collected by filtration. The choice of solvent is crucial for efficient purification.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities, preparative HPLC is a powerful tool. sielc.com It operates on the same principles as analytical HPLC but uses larger columns to handle greater amounts of material. waters.commdpi.commtc-usa.com Different column chemistries, such as reversed-phase C18 or Phenyl columns, can be used to achieve baseline separation of the target bisphenol from closely related impurities. waters.commtc-usa.com

Solvent Washing and Extraction: Crude bisphenol crystals can be washed with a solvent that dissolves impurities but not the product itself. google.com More advanced techniques involve continuous, multi-stage, countercurrent extraction where a slurry of the bisphenol crystals in an aqueous phase is contacted with an immiscible organic solvent that preferentially extracts the impurities. google.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and can be used to remove oligomeric impurities or unreacted monomers from polymeric materials, and similarly to purify bisphenols from different molecular weight side-products. nih.gov

Table 3: Common Purification Techniques for Bisphenols

| Technique | Principle of Separation | Primary Application | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption/polarity | General lab-scale purification | chemicalbook.com |

| Recrystallization | Differential solubility | Purification of solid products | google.com |

| Preparative HPLC | Differential partitioning between phases | High-purity isolation | sielc.com |

| Solvent Extraction | Differential solubility/partitioning | Removal of impurities from crystal slurries | google.com |

| Gel Permeation Chromatography (GPC) | Size exclusion | Separating by molecular size | nih.gov |

Mechanistic Investigations of 4,4 Butylidenebis 2,6 Xylenol Activity

Antioxidant Mechanisms of 4,4'-Butylidenebis(2,6-xylenol) in Oxidation Inhibition

As a member of the hindered phenolic antioxidant family, 4,4'-Butylidenebis(2,6-xylenol) employs several chemical pathways to neutralize free radicals, the primary instigators of oxidative degradation. The principal mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to reactive radicals, thereby terminating the oxidative chain reaction. The specific pathways for this antioxidant activity can be categorized into three main mechanisms: Hydrogen Atom Transfer (HAT), Electron Transfer-Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT) Pathways in Radical Scavenging

The most direct and common antioxidant mechanism for hindered phenols like 4,4'-Butylidenebis(2,6-xylenol) is the Hydrogen Atom Transfer (HAT) pathway. In this process, the antioxidant donates a hydrogen atom from one of its hydroxyl (-OH) groups to a free radical (R•), effectively neutralizing the radical and preventing it from causing further oxidative damage.

R• + ArOH → RH + ArO•

The resulting phenoxyl radical (ArO•) is significantly less reactive than the initial free radical due to the steric hindrance provided by the adjacent methyl groups on the xylenol rings and the delocalization of the unpaired electron across the aromatic system. This stability prevents the phenoxyl radical from initiating new oxidation chains, thus breaking the cycle of degradation. The effectiveness of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol (B47542). A lower BDE facilitates easier hydrogen donation and, consequently, a more efficient antioxidant.

Electron Transfer-Proton Transfer (ET-PT) Processes

The Electron Transfer-Proton Transfer (ET-PT) mechanism is a two-step process that can also contribute to the antioxidant activity of 4,4'-Butylidenebis(2,6-xylenol). This pathway is particularly relevant in polar environments.

Electron Transfer (ET): The antioxidant molecule first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). ArOH + R• → ArOH•+ + R-

Proton Transfer (PT): The radical cation then rapidly loses a proton to a suitable base in the surrounding medium, regenerating a stable molecule and forming the phenoxyl radical. ArOH•+ → ArO• + H+

The feasibility of the ET-PT mechanism is governed by the ionization potential (IP) of the antioxidant. A lower IP favors the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step process that is favored in polar solvents and is particularly relevant for acidic phenols.

Proton Loss (SPLET): The phenolic antioxidant first deprotonates in the presence of a basic medium, forming a phenolate (B1203915) anion (ArO-). ArOH ⇌ ArO- + H+

Electron Transfer (ET): The phenolate anion then transfers an electron to the free radical, neutralizing it and forming the phenoxyl radical. ArO- + R• → ArO• + R-

The SPLET mechanism is highly dependent on the acidity (pKa) of the phenol and the pH of the medium.

Stabilization Mechanisms of 4,4'-Butylidenebis(2,6-xylenol) in Polymeric Matrices

Beyond its general antioxidant capabilities, 4,4'-Butylidenebis(2,6-xylenol) is widely utilized as a stabilizer in various polymers, such as polyolefins (polyethylene, polypropylene) and synthetic rubbers. Its role is to protect the polymer from degradation during high-temperature processing and throughout its service life.

Prevention of Thermal Degradation in Polymers

During polymer processing, high temperatures can initiate the formation of free radicals through the scission of polymer chains. 4,4'-Butylidenebis(2,6-xylenol) acts as a primary antioxidant to intercept these thermally generated radicals. By readily donating a hydrogen atom, it prevents the initiation of a chain-reaction of polymer degradation, which would otherwise lead to a loss of molecular weight, reduced mechanical properties, and discoloration. Its low volatility and high thermal stability ensure that it remains effective at the elevated temperatures encountered during processing.

A structurally similar compound, 4,4'-Butylidenebis(6-tert-butyl-m-cresol), is known for its excellent thermal stability and is used to enhance the longevity of polymers by preventing oxidative degradation. cymitquimica.com

Mitigation of Oxidative Aging in Polymeric Materials

Over the long-term, polymeric materials are susceptible to oxidative aging, a process driven by the continuous generation of free radicals from exposure to heat, UV radiation, and environmental pollutants. 4,4'-Butylidenebis(2,6-xylenol) provides long-term protection by continuously scavenging the peroxyl radicals (ROO•) that are key intermediates in the auto-oxidation cycle of polymers.

The general mechanism for the inhibition of polymer oxidation by a hindered phenol (ArOH) like 4,4'-Butylidenebis(2,6-xylenol) can be summarized as follows:

ROO• + ArOH → ROOH + ArO•

The formed hydroperoxides (ROOH) can be further decomposed by secondary antioxidants, often used in synergistic combination with hindered phenols, to prevent them from becoming a new source of radicals. The resulting phenoxyl radical (ArO•) is stable and does not propagate the oxidation chain. The bisphenolic structure of 4,4'-Butylidenebis(2,6-xylenol), containing two phenolic hydroxyl groups, allows it to neutralize two free radicals per molecule, enhancing its efficiency as a stabilizer.

The performance of antioxidants in polymers is often evaluated by measuring the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidation under specific temperature and oxygen conditions. A longer OIT indicates a more effective stabilization system. For instance, a linear relationship is often observed between the concentration of a phenolic antioxidant and the OIT of polyethylene. researchgate.net

Role of Steric Hindrance from Xylenol Substituents in Stabilizing Phenoxy Radicals

The antioxidant capability of 4,4'-Butylidenebis(2,6-xylenol) is fundamentally linked to its role as a chain-breaking antioxidant. It functions by donating a hydrogen atom from one of its hydroxyl (-OH) groups to a reactive radical, thereby neutralizing it and terminating the oxidative chain reaction. This process results in the formation of a phenoxy radical. The stability of this newly formed radical is paramount; a stable phenoxy radical is less likely to initiate new oxidation reactions, thus effectively halting the degradation process.

The substituents on the phenolic rings of 4,4'-Butylidenebis(2,6-xylenol) play a crucial role in the stabilization of the phenoxy radical. The two methyl groups at the ortho positions (2 and 6) to the hydroxyl group provide significant steric hindrance. vinatiorganics.com This steric bulk shields the radical center on the oxygen atom, physically obstructing the approach of other molecules that could react with it. researchgate.net This "fencing-in" of the radical significantly increases its lifetime, preventing it from participating in further detrimental reactions.

Research on various sterically hindered phenols has consistently demonstrated that the size and nature of the ortho-substituents directly influence the stability of the corresponding phenoxy radicals. researchgate.netacs.org Larger, bulkier groups, such as the tert-butyl groups often found in other commercial antioxidants, provide even greater steric protection. While the methyl groups in 4,4'-Butylidenebis(2,6-xylenol) are smaller than tert-butyl groups, they still offer a substantial stabilizing effect.

In addition to steric hindrance, the methyl substituents also contribute to the electronic stabilization of the phenoxy radical. As alkyl groups, they are weakly electron-donating. This electron-donating effect helps to delocalize the unpaired electron on the oxygen atom across the aromatic ring, further enhancing the stability of the radical. This combination of steric and electronic effects makes 4,4'-Butylidenebis(2,6-xylenol) an effective antioxidant. nih.gov

Theoretical and Computational Studies on 4,4'-Butylidenebis(2,6-xylenol) Reactivity

To gain a deeper, atomistic understanding of the reactivity of 4,4'-Butylidenebis(2,6-xylenol), theoretical and computational methods are invaluable. These techniques allow for the detailed examination of electronic structures, molecular interactions, and the development of predictive models for antioxidant activity.

Quantum Chemical Calculations of Electronic Structure

These calculations can provide crucial parameters related to antioxidant activity, such as:

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond is a primary indicator of a phenolic antioxidant's effectiveness. A lower BDE signifies that the hydrogen atom can be more easily donated to a radical.

Ionization Potential (IP): This parameter relates to the ease with which an electron can be removed from the molecule, which is relevant in certain antioxidant mechanisms.

Electron Affinity (EA): This indicates the ability of the molecule to accept an electron.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. nih.gov

For 4,4'-Butylidenebis(2,6-xylenol), it is expected that the electron-donating methyl groups would increase the HOMO energy, making it a better electron donor. The steric strain introduced by these groups might also influence the O-H BDE.

A hypothetical table of calculated electronic properties for 4,4'-Butylidenebis(2,6-xylenol), based on typical values for similar hindered phenols, is presented below.

| Property | Estimated Value | Significance in Antioxidant Activity |

| O-H Bond Dissociation Enthalpy (BDE) | ~80-85 kcal/mol | Lower values indicate easier hydrogen donation. |

| Ionization Potential (IP) | ~7.5-8.0 eV | Relates to the ability to donate an electron. |

| HOMO Energy | ~-5.5 to -6.0 eV | Higher values indicate better electron-donating ability. |

| LUMO Energy | ~0.5 to 1.0 eV | Lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap | ~6.0-7.0 eV | Indicates chemical reactivity and stability. |

Note: These values are estimates based on data for analogous compounds and are for illustrative purposes.

Molecular Dynamics Simulations of Interaction with Polymer Chains

Molecular dynamics (MD) simulations can provide a dynamic picture of how 4,4'-Butylidenebis(2,6-xylenol) molecules interact with polymer chains. dpi-proceedings.compsu.edu Such simulations model the movements and interactions of atoms and molecules over time, offering insights into compatibility, diffusion, and localization of the antioxidant within a polymer matrix.

While specific MD studies on 4,4'-Butylidenebis(2,6-xylenol) are not widely published, research on other bisphenols like Bisphenol A (BPA) in polymer matrices can provide valuable parallels. researchgate.netyoutube.com These simulations can reveal:

Solubility and Dispersion: MD can predict how well the antioxidant disperses within the polymer. Good dispersion is crucial for effective protection of the entire material.

Diffusion Rates: The mobility of the antioxidant within the polymer is important. It needs to be mobile enough to reach reactive sites but not so mobile that it easily leaches out of the material.

Intermolecular Interactions: MD simulations can detail the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the antioxidant and the polymer chains. The hydroxyl groups of 4,4'-Butylidenebis(2,6-xylenol) can form hydrogen bonds with polar groups in the polymer, which can affect its retention and effectiveness.

For instance, in a non-polar polymer like polyethylene, the bulky, somewhat polar structure of 4,4'-Butylidenebis(2,6-xylenol) might lead to specific localization patterns. In more polar polymers like polyesters or polyamides, hydrogen bonding between the phenolic hydroxyl groups and the polymer's ester or amide groups would be a significant factor.

A hypothetical summary of MD simulation findings for 4,4'-Butylidenebis(2,6-xylenol) in different polymer types is shown below.

| Polymer Type | Expected Interaction | Implication for Antioxidant Performance |

| Polyethylene (PE) | Primarily van der Waals interactions; potential for aggregation. | Moderate dispersion; risk of localized depletion. |

| Polypropylene (PP) | Similar to PE, with slightly stronger interactions due to methyl groups. | Moderate to good dispersion. |

| Polyvinyl Chloride (PVC) | Dipole-dipole and potential weak hydrogen bonding with residual HCl. | Good compatibility and retention. |

| Polyesters (e.g., PET) | Hydrogen bonding between phenolic -OH and ester carbonyl groups. | Strong interaction, leading to low diffusion and good retention. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govnih.gov For antioxidants, QSAR models can predict their effectiveness based on various molecular descriptors. mdpi.commdpi.com

While a specific QSAR model for 4,4'-Butylidenebis(2,6-xylenol) is not available, studies on other phenolic antioxidants have identified key descriptors that correlate with antioxidant activity. bohrium.com These descriptors can be categorized as:

Topological Descriptors: Related to the connectivity and branching of the molecule.

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges on atoms.

Steric Descriptors: Related to the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's affinity for non-polar environments.

A general QSAR model for phenolic antioxidants might take the following form:

Antioxidant Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where c0, c1, c2, ... are coefficients determined from a training set of molecules with known activities.

For 4,4'-Butylidenebis(2,6-xylenol), important descriptors in a QSAR model would likely include:

| Descriptor Category | Specific Descriptor Example | Relevance to Antioxidant Activity |

| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Directly related to the ease of hydrogen atom transfer. |

| Steric | Steric parameters of ortho-substituents | Quantifies the degree of steric hindrance around the hydroxyl group. |

| Electronic | HOMO Energy | Reflects the ability to donate an electron. |

| Hydrophobic | LogP | Influences the antioxidant's compatibility with the polymer matrix. |

By developing and applying such QSAR models, it is possible to screen new candidate antioxidant molecules computationally, accelerating the discovery of more effective and specialized stabilizers for a wide range of applications.

Analytical and Characterization Techniques for 4,4 Butylidenebis 2,6 Xylenol

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatography is an essential tool for separating 4,4'-Butylidenebis(2,6-xylenol) from reaction mixtures, impurities, or environmental matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve critical roles in its analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of bisphenols and related phenolic compounds due to their polarity and relatively low volatility. nih.gov For 4,4'-Butylidenebis(2,6-xylenol), reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

The separation and quantification of bisphenols can be achieved using various HPLC configurations, including those coupled with Diode-Array Detectors (DAD) for preliminary identification and quantification, or more advanced mass spectrometry detectors for higher sensitivity and specificity. nih.gov The choice of column is critical; C18 columns are widely used for the analysis of various bisphenols and phenolic antioxidants. nih.govsigmaaldrich.com For instance, a method for analyzing phenolic antioxidants uses an Ascentis® Express C18 column with a gradient mobile phase of water, acetonitrile, and 2-propanol, and UV detection at 280 nm. sigmaaldrich.com Similarly, the analysis of related bisphenols has been successful using a mobile phase containing acetonitrile, water, and an acidifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com Formic acid is often preferred when the HPLC system is coupled with a mass spectrometer (LC-MS). nih.govsielc.com

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), an evolution of HPLC that uses smaller particle size columns, allows for faster and more efficient separations. amazonaws.com A UPLC-MS/MS method for 26 different bisphenols employed a CORTECS® UPLC® C18 column with a mobile phase of methanol (B129727) and 1 mmol/L ammonium (B1175870) fluoride (B91410) solution, demonstrating excellent sensitivity with detection limits in the low µg/kg range. nih.gov

Table 1: Typical HPLC Parameters for 4,4'-Butylidenebis(2,6-xylenol) Analysis (by analogy)

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., Ascentis® Express, CORTECS® UPLC® C18), 100-150 mm length, 2.1-4.6 mm I.D., 1.6-2.7 µm particle size | C18 is a versatile nonpolar stationary phase suitable for retaining phenolic compounds like bisphenols. sigmaaldrich.comnih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid | A gradient elution (e.g., starting at 40% B and increasing to 100% B) is typically used for separating compounds with different polarities. nih.gov Formic acid improves peak shape and is MS-compatible. sielc.com |

| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column dimensions; lower for UPLC columns, higher for standard HPLC columns. sigmaaldrich.comnih.gov |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce analysis time by lowering mobile phase viscosity. sigmaaldrich.com |

| Detector | UV (280 nm) or Tandem Mass Spectrometry (MS/MS) | Phenolic compounds exhibit UV absorbance around 280 nm. sigmaaldrich.com MS/MS provides higher sensitivity and structural confirmation. nih.gov |

| Injection Vol. | 5 µL | Smaller injection volumes are often necessary to prevent peak distortion, especially when the sample solvent is not fully compatible with the mobile phase. lcms.cz |

Gas Chromatography (GC) for Purity Assessment and Volatile Analysis

Gas Chromatography (GC) is another powerful technique for analyzing phenols and xylenols. nih.gov It is particularly useful for assessing purity and identifying volatile or semi-volatile impurities. For its precursor, 2,6-xylenol, GC is a standard method for assay determination. sigmaaldrich.com However, the direct analysis of larger, less volatile molecules like 4,4'-Butylidenebis(2,6-xylenol) by GC can be challenging. High temperatures required for volatilization may lead to thermal degradation.

To overcome this, derivatization is a common strategy. Phenolic hydroxyl groups can be converted into less polar, more volatile derivatives, such as isobutoxycarbonyl (isoBOC) derivatives, before GC analysis. researchgate.net This procedure allows for analysis at lower temperatures, preserving the integrity of the compound.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the compound and its impurities based on both retention time and mass spectrum. nih.gov For the analysis of various xylenol isomers in environmental samples, GC-MS methods have been developed with detection limits as low as 1.4 ng/L after a pre-concentration step. nih.gov Such methods can efficiently separate closely related isomers, which is crucial for accurate identification. nih.gov

Table 2: Potential GC Parameters for 4,4'-Butylidenebis(2,6-xylenol) Analysis

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, DB-17) | DB-5 is a common, nonpolar column suitable for general-purpose analysis. DB-17 offers different selectivity due to its higher polarity. researchgate.net |

| Injection | Split/Splitless Inlet | Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column. |

| Carrier Gas | Helium or Argon | Inert gases used to carry the sample through the column. nih.gov |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | A programmed temperature ramp is necessary to elute compounds with a wide range of boiling points. |

| Derivatization | Optional (e.g., silylation or acylation) | May be required to increase volatility and prevent on-column degradation. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good quantitative data. MS provides structural information for definitive identification. nih.gov |

Spectroscopic Characterization of 4,4'-Butylidenebis(2,6-xylenol) and its Degradation Products

Spectroscopy is indispensable for confirming the molecular structure of 4,4'-Butylidenebis(2,6-xylenol) and for studying changes that occur during degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Degradation Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The structure of 4,4'-Butylidenebis(2,6-xylenol), which consists of two 2,6-xylenol units linked by a butylidene bridge, gives rise to a characteristic infrared spectrum. ontosight.ai

Key absorptions expected in the FTIR spectrum include a broad band for the O-H (hydroxyl) stretch, sharp peaks for aliphatic and aromatic C-H stretching, absorptions for aromatic C=C ring stretching, and a strong band for C-O stretching of the phenol (B47542) group. nist.gov

FTIR is also a valuable tool for monitoring the degradation of phenolic compounds. researchgate.net For example, thermo-oxidative degradation often involves the oxidation of aliphatic parts of the molecule or the phenolic ring, leading to the formation of carbonyl (C=O) functional groups. researchgate.net The appearance and growth of a strong absorption band in the 1650-1750 cm⁻¹ region of the FTIR spectrum would be a clear indicator of such degradation. researchgate.net

Table 3: Predicted FTIR Absorption Bands for 4,4'-Butylidenebis(2,6-xylenol)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1600 & ~1470 | C=C stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of 4,4'-Butylidenebis(2,6-xylenol).

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in their unique chemical environments. Based on the structure and data from analogous compounds like 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol), specific signals can be predicted. chemicalbook.com One would expect to see signals for the four aromatic protons, a singlet for the phenolic hydroxyl protons (which may exchange with D₂O), a triplet for the methine (CH) proton of the butylidene bridge, multiplets for the two methylene (B1212753) (CH₂) groups, a singlet for the four methyl groups on the aromatic rings, and a triplet for the terminal methyl group of the butyl chain. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For the symmetric 4,4'-Butylidenebis(2,6-xylenol) molecule, one would expect to see 10 unique carbon signals: 6 for the aromatic carbons, and 4 for the carbons of the butylidene chain. The chemical shifts would be characteristic of phenolic, aromatic, and aliphatic carbons. illinois.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 4,4'-Butylidenebis(2,6-xylenol)

| Group | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |

|---|---|---|---|

| Phenolic -OH | 4.5 - 5.5 | - | Broad singlet, exchangeable with D₂O. |

| Aromatic -CH | ~6.9 | ~128 | Singlet for the four equivalent aromatic protons. |

| Ring-C-OH | - | ~150 | Quaternary carbon attached to the hydroxyl group. |

| Ring-C-CH | - | ~135 | Quaternary carbon attached to the butylidene bridge. |

| Ring-C-CH₃ | - | ~124 | Quaternary carbons attached to methyl groups. |

| Ar-CH₃ | ~2.2 | ~16 | Singlet for the twelve equivalent methyl protons. |

| Bridge -CH | ~4.2 | ~45 | Triplet, coupled to the adjacent CH₂ group. |

| Bridge -CH₂- | ~2.1 | ~32 | Multiplet, coupled to CH and the other CH₂. |

| Bridge -CH₂- | ~1.3 | ~22 | Multiplet, coupled to the adjacent CH₂ and CH₃. |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For 4,4'-Butylidenebis(2,6-xylenol) (C₂₀H₂₆O₂), the calculated molecular weight is approximately 298.42 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺·) at m/z 298.

The fragmentation pattern is highly diagnostic. The most likely fragmentation pathway involves the cleavage of the C-C bond between the butylidene bridge and the phenolic rings (benzylic cleavage), which is an energetically favorable process. This would lead to characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragments for 4,4'-Butylidenebis(2,6-xylenol)

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 298 | [M]⁺· | [C₂₀H₂₆O₂]⁺· | Molecular Ion |

| 255 | [M - C₃H₇]⁺ | [C₁₇H₁₇O₂]⁺ | Loss of a propyl group from the butylidene bridge. |

| 177 | [M - C₈H₉O]⁺· | [C₁₂H₁₇O]⁺ | Cleavage of the bond between the bridge and one phenolic ring. |

Thermal Analysis Techniques for Evaluating 4,4'-Butylidenebis(2,6-xylenol) Performance in Materials

Specific data from DSC analysis of 4,4'-Butylidenebis(2,6-xylenol) is not available in the reviewed scientific literature. Such data would typically provide key thermal transition points, such as the melting temperature (Tm) and glass transition temperature (Tg), which are essential for understanding the material's operational temperature range and processing conditions.

Detailed research findings from TGA of 4,4'-Butylidenebis(2,6-xylenol) are not publicly documented. TGA data would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures, all of which are critical for assessing the long-term thermal stability and degradation mechanism of the compound.

In the absence of specific experimental data for 4,4'-Butylidenebis(2,6-xylenol), a thorough analysis as per the requested structure cannot be completed. Further research and publication of the thermal characteristics of this compound are needed to fill this knowledge gap.

Environmental Behavior and Ecological Impact of 4,4 Butylidenebis 2,6 Xylenol and Its Metabolites

Environmental Fate and Transport Mechanisms

Degradation Pathways in Environmental Matrices (e.g., Oxidation, Microbial Degradation)

Microbial Degradation: Bacteria and fungi are key players in the breakdown of phenolic compounds.

Bacteria: Many bacteria that degrade long-chain alkylphenols belong to the sphingomonads and related genera. nih.gov Studies on bisphenol A (BPA) and its analogues show that indigenous microorganisms, particularly from the genera Sphingomonas, Sphingobium, and Cupriavidus, can degrade these compounds. nih.gov The degradation of long-chain alkylphenols by bacteria often involves the oxidation of the alkyl chain or hydroxylation of the aromatic ring. nih.gov For some complex alkylphenols with a quaternary α-carbon, a feature present in some bisphenols, degradation can proceed through an unusual ipso-substitution mechanism, where a substituent on the aromatic ring is replaced by a hydroxyl group. nih.govasm.org

Fungi: Fungi also contribute to the degradation of alkylphenols, though the pathways can differ from bacteria. nih.gov Fungal degradation may involve both intracellular and extracellular oxidative enzymes. nih.gov In some cases, lignin-degrading enzymes like manganese peroxidase and laccase are involved in breaking down bisphenols, which can lead to polymerization products. asm.orgmdpi.com

Oxidative Degradation: Chemical oxidation is another significant degradation pathway. In the environment, this can be facilitated by naturally occurring reactive oxygen species. In engineered systems, chemical oxidants like ozone and hydrogen peroxide are used to break down phenolic compounds into less toxic substances. mdpi.com The degradation of phenol (B47542) using ultrasound has also been shown to produce intermediate by-products like benzoquinone. ajol.infouni.lu

Sorption Characteristics in Soil and Sediment

Sorption, the process by which a chemical binds to solid particles like soil and sediment, significantly influences its mobility and bioavailability.

Studies on various phenolic acids indicate they sorb quickly and effectively to soil. researchgate.net This process is often irreversible. researchgate.net The primary factors influencing the sorption of phenolic compounds include:

Soil Organic Matter: The removal of organic matter from soil has been shown to significantly decrease the sorption of phenolic acids, indicating that organic carbon content is a key factor. nih.govthescipub.com

Clay Content: Sorption of some phenolic acids has been positively correlated with the clay content of the soil. researchgate.net

pH: Soil and groundwater pH can influence the form of the phenolic compound (ionized vs. nonionized), which in turn affects its interaction with soil surfaces. thescipub.com

Chemical Structure: The presence of specific functional groups, such as methoxyl groups, can increase a phenolic compound's sorption capacity. researchgate.net

Given its structure, 4,4'-Butylidenebis(2,6-xylenol) is expected to exhibit significant sorption to soil and sediment, primarily driven by partitioning into organic matter. This would limit its movement in the subsurface environment. For the related compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, fugacity models suggest that it would predominantly partition to soil and sediment upon release into the environment. oecd.org

Persistence and Mobility in Aquatic and Terrestrial Systems

The persistence of a compound is its ability to resist degradation, while mobility describes its movement through the environment.

The strong tendency of phenolic compounds to sorb to soil suggests that their mobility in terrestrial systems is likely to be low. researchgate.net They are not expected to be transported far from their point of origin. researchgate.net In aquatic systems, a compound's persistence is often described by its half-life. For 2,4-dimethylphenol, a related compound, the estimated half-life in water is between 3 and 22 days. epa.gov However, other complex phenols can be more persistent. For example, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol is not considered readily biodegradable. oecd.org Some bisphenols, like BPA and bisphenol F (BPF), can undergo complete primary biodegradation, while others show limited degradation (less than 50%), which could lead to their persistence if their usage increases. nih.gov

Ecotoxicological Investigations of 4,4'-Butylidenebis(2,6-xylenol) on Aquatic Biota

Ecotoxicology examines the effects of chemical compounds on living organisms and ecosystems. The impact of 4,4'-Butylidenebis(2,6-xylenol) on aquatic life is inferred from studies on similar phenolic structures.

Acute and Chronic Toxicity Studies in Aquatic Organisms (e.g., fish, daphnia)

Acute toxicity refers to the effects of short-term exposure, while chronic toxicity relates to long-term exposure. For substituted phenols, toxicity to aquatic organisms is generally higher for compounds with a higher octanol-water partition coefficient (log K(ow)), which indicates greater hydrophobicity. nih.gov

Toxicity to Daphnia: The water flea, Daphnia magna, is a standard model organism for aquatic toxicity testing. Studies on various phenols show they are toxic to daphnia. ajol.infonih.gov The toxicity can be influenced by the pH of the water, which alters the degree of ionization of the phenolic compound. nih.gov

Toxicity to Fish: The 96-hour LC50 (the concentration lethal to 50% of the test population) for six substituted phenols in the guppy (Poecilia reticulata) was found to decrease as pH increased for the more acidic phenols. nih.gov This suggests that both the ionized and nonionized forms of the phenol contribute to toxicity. nih.gov

The table below presents toxicity data for a structurally related compound, highlighting the potential ecotoxicological profile.

Interactive Table: Aquatic Toxicity of 6,6'-di-tert-Butyl-2,2'-methylenedi-p-cresol Users can filter and sort the data by organism, test duration, and result.

| Organism | Test Duration | Result (mg/L) | Reference |

| Green algae (Selenastrum capricornutum) | 72 hr | EC50 >5.0 | oecd.org |

| Daphnia magna | 48 hr | EC50 >0.44 | oecd.org |

| Zebrafish (Danio rerio) | 96 hr | LC50 >100 | oecd.org |

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Impact on Microbial Communities in Water and Soil

The introduction of phenolic compounds into the environment can have a significant impact on microbial communities. While these microorganisms are essential for breaking down such compounds, the compounds themselves can also exert selective pressure. The presence of alkylphenols can lead to the enrichment of specific bacterial strains capable of using them as a carbon and energy source. microbiologyresearch.org For instance, the degradation of alkylphenol ethoxylates by a Pseudomonas strain was found to be induced by the alkylphenol portion of the molecule. nih.gov This demonstrates that the introduction of such chemicals can alter the metabolic activity and composition of microbial populations in soil and water.

Bioaccumulation Potential in Environmental Food Webs

A high Log K_ow value, typically above 3, indicates that a chemical is lipophilic ("fat-loving") and is more likely to accumulate in the fatty tissues of organisms. While the experimental Log K_ow for 4,4'-Butylidenebis(2,6-xylenol) is not documented in available databases, predicted values for structurally similar compounds suggest a high potential for bioaccumulation. For instance, the predicted XlogP for 2,4-xylenol, 6,6'-butylidenebis- is 6.0, and the LogP for 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) is reported to be 6.4. uni.luchemicalbook.com Such high values are indicative of a substance that will preferentially partition into lipids, suggesting a significant potential for bioaccumulation in organisms and subsequent biomagnification through the food web.

The water solubility of a compound also provides clues to its bioaccumulation potential; lower solubility often correlates with higher bioaccumulation. For example, 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) has a very low water solubility of 4 µg/L at 20°C. chemicalbook.com Given the structural similarities, it is plausible that 4,4'-Butylidenebis(2,6-xylenol) also exhibits low water solubility, further supporting its potential to be taken up and stored by aquatic and terrestrial organisms.

Table 1: Physicochemical Properties and Bioaccumulation Potential of Selected Bisphenol Analogues

| Compound | CAS Number | Molecular Formula | Log K_ow / XlogP (Predicted) | Water Solubility | Bioaccumulation Potential |

|---|---|---|---|---|---|

| 4,4'-Butylidenebis(2,6-xylenol) | 82209-87-8 | C₂₀H₂₆O₂ | Not available | Not available | High (inferred) |

| 2,4-xylenol, 6,6'-butylidenebis- | 3772-23-4 | C₂₀H₂₆O₂ | 6.0 uni.lu | Not available | High |

| 4,4'-Butylidenebis(6-tert-butyl-3-methylphenol) | 85-60-9 | C₂₆H₃₈O₂ | 6.4 chemicalbook.com | 4 µg/L at 20°C chemicalbook.com | High |

| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | 3.32 | 120-300 mg/L | Low to Moderate oecd.org |

The transfer and accumulation of such lipophilic compounds in food webs can have significant ecological consequences. Organisms at lower trophic levels, such as algae and invertebrates, can absorb the chemical from the water or sediment. These organisms are then consumed by predators, leading to an increase in the concentration of the chemical at higher trophic levels, a process known as biomagnification. This can result in adverse effects on the health and reproduction of top predators. While specific studies on the biomagnification of 4,4'-Butylidenebis(2,6-xylenol) are absent, the potential exists based on its inferred physicochemical properties.

Regulatory Frameworks and Environmental Management Strategies related to 4,4'-Butylidenebis(2,6-xylenol) and related Bisphenols

The regulatory landscape for bisphenols has been largely shaped by the extensive research and public concern surrounding Bisphenol A (BPA). Consequently, specific regulations targeting 4,4'-Butylidenebis(2,6-xylenol) are not established in major jurisdictions like the European Union or the United States. Instead, its regulatory status is indirectly influenced by the broader management strategies for bisphenols as a class.

In the European Union , a significant step has been taken to regulate BPA and other bisphenols. As of January 2025, a ban on the use of BPA in food contact materials has been implemented. This regulation also extends to other bisphenols that are classified as hazardous. This move reflects a growing trend towards a group-based approach to chemical regulation, aiming to prevent "regrettable substitution," where a banned substance is replaced by a structurally similar and potentially equally harmful alternative. While 4,4'-Butylidenebis(2,6-xylenol) is not explicitly named in all general bisphenol regulations, its status could be affected by future classifications based on its potential hazards.

In the United States , the Food and Drug Administration (FDA) has restricted the use of BPA in baby bottles, sippy cups, and infant formula packaging. However, its use in other food contact materials is still permitted, with the FDA maintaining that current exposure levels are safe. There are no federal regulations that specifically address 4,4'-Butylidenebis(2,6-xylenol) or many other BPA analogues. Some states have taken their own initiatives to regulate BPA more stringently, but these actions are generally not extended to other bisphenols. The Toxic Substances Control Act (TSCA) provides a framework for the EPA to assess and manage chemical risks, and substances like some bisphenols have been identified for further evaluation.

The overarching environmental management strategy for bisphenols involves a combination of regulatory actions, industry initiatives to find safer alternatives, and continued research into the environmental fate and effects of these compounds. The concern over "regrettable substitution" has prompted a more cautious approach to the introduction of new bisphenol analogues and a push for more comprehensive risk assessments that consider the entire class of related chemicals. For compounds like 4,4'-Butylidenebis(2,6-xylenol), which are less studied, the future regulatory approach will likely depend on the outcomes of ongoing research into their potential environmental and health impacts.

Table 2: Overview of Regulatory Approaches for Bisphenols

| Jurisdiction | Key Regulations/Agencies | Approach to BPA | Approach to BPA Analogues (including 4,4'-Butylidenebis(2,6-xylenol)) |

|---|---|---|---|

| European Union | European Commission, ECHA | Banned in food contact materials from Jan 2025. | Grouping approach; ban extends to other hazardous bisphenols. Specific regulations for 4,4'-Butylidenebis(2,6-xylenol) are not established, but it could fall under broader restrictions based on hazard assessment. |

| United States | FDA, EPA | Restricted in baby bottles, sippy cups, and infant formula packaging. | No specific federal regulations for most analogues, including 4,4'-Butylidenebis(2,6-xylenol). Some states have individual regulations for BPA. The EPA has the authority to assess risks under TSCA. |

| Canada | Health Canada, Environment and Climate Change Canada | Declared toxic to human health and the environment. Banned in baby bottles. | Monitored, but generally not specifically regulated. Focus remains on BPA. |

Future Research Directions and Emerging Trends for 4,4 Butylidenebis 2,6 Xylenol

Innovations in Green Synthesis and Sustainable Production of 4,4'-Butylidenebis(2,6-xylenol)

The traditional synthesis of bisphenolic compounds often involves acid catalysts and organic solvents, which can generate significant waste and pose environmental concerns. Emerging research is focused on developing greener, more sustainable production routes for 4,4'-Butylidenebis(2,6-xylenol). These innovations aim to improve efficiency, reduce energy consumption, and minimize the use of hazardous substances.

Key areas of innovation include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the condensation reaction between 2,6-xylenol and butyraldehyde. Recombinant E. coli, for instance, has been engineered to express enzymes like xylene monooxygenase for specific biocatalytic processes, offering a potential model for more sustainable chemical synthesis. arkat-usa.org

Novel Catalytic Systems: Development of solid acid catalysts, recyclable ionic liquids, and other heterogeneous catalysts that can be easily separated from the reaction mixture, reducing waste and allowing for continuous processing. arkat-usa.org

Alternative Reaction Media: The use of water, supercritical fluids, or solvent-free conditions to replace traditional volatile organic solvents (VOCs). arkat-usa.org Research into reactions in aqueous media has shown benefits such as higher yields and shorter reaction times for other phenolic compounds. arkat-usa.org

| Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradability of catalysts. | Screening for novel enzymes, metabolic engineering of microorganisms. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous flow processes. | Development of stable and highly active solid acid catalysts. |

| Green Solvents | Reduced environmental impact, improved safety profile. | Investigating reaction kinetics in water, supercritical CO2, and ionic liquids. |

| Process Intensification | Faster reaction times, lower energy consumption, smaller plant footprint. | Optimization of microwave-assisted and continuous flow synthesis parameters. |

Development of Advanced Functional Materials Incorporating 4,4'-Butylidenebis(2,6-xylenol)

The unique structure of 4,4'-Butylidenebis(2,6-xylenol), featuring two sterically hindered phenolic groups linked by a flexible butylidene bridge, makes it a promising candidate for creating advanced functional materials. Research is directed towards leveraging this structure to impart superior properties to polymers and other materials.

Future development in this area includes:

High-Performance Polymers: Incorporating the molecule as a monomer or comonomer to produce specialty polycarbonates, polyesters, or epoxy resins. The bulky xylenol groups could enhance thermal stability, flame retardancy, and mechanical strength. The parent monomer, 2,6-xylenol, is known to undergo oxidative coupling to produce high-performance polymers. wikipedia.org

Advanced Antioxidants and Stabilizers: Modifying the structure to create next-generation antioxidants for plastics, synthetic rubbers, and oils. Research may focus on improving its solubility, reducing volatility, and enhancing its long-term effectiveness in preventing oxidative degradation. Tert-butyl phenol (B47542) antioxidants (TBP-AOs) are a well-established class of compounds used for this purpose. nih.gov

Functional Coatings and Adhesives: Using the compound as a building block for coatings that offer enhanced durability, chemical resistance, and protection against UV degradation. Its phenolic structure could also be exploited in formulating high-strength, temperature-resistant adhesives.

Enhanced Predictive Modeling for Material Performance and Environmental Risk Assessment

As with many industrial chemicals, there is a growing need to predict the long-term performance and environmental impact of 4,4'-Butylidenebis(2,6-xylenol) before widespread use. Enhanced predictive modeling, combining computational simulations with experimental data, is a key research trend.

Priorities for future modeling efforts:

Material Performance Simulation: Using molecular dynamics and finite element analysis to predict how the incorporation of 4,4'-Butylidenebis(2,6-xylenol) will affect the macroscopic properties of polymers, such as their glass transition temperature, tensile strength, and resistance to creep.

Environmental Fate and Transport: Developing models to predict the compound's persistence, bioaccumulation potential, and mobility in soil and water systems. windows.net There is a recognized need for more comprehensive hazard data on alkylphenols to support such assessments. service.gov.uk

Toxicity and Risk Assessment: Applying Quantitative Structure-Activity Relationship (QSAR) models to estimate potential toxicity to aquatic organisms and humans, thereby guiding safer design and handling protocols. service.gov.uk Regulatory frameworks emphasize the importance of setting scientific criteria to identify substances of concern, such as endocrine disruptors. industrialchemicals.gov.aueuropa.eu

| Modeling Type | Objective | Key Parameters |

| Material Performance | Predict mechanical, thermal, and chemical properties of derivative materials. | Molecular weight, bond energies, intermolecular forces, polymer chain conformation. |

| Environmental Fate | Estimate persistence, bioaccumulation, and mobility in ecosystems. | Water solubility, vapor pressure, partition coefficients (logP), biodegradation rates. windows.net |

| Risk Assessment (QSAR) | Predict potential toxicity and endocrine activity. | Molecular descriptors, electronic properties, steric factors. |

Exploration of Structure-Function Relationships through Advanced Computational Chemistry

Understanding precisely how the molecular architecture of 4,4'-Butylidenebis(2,6-xylenol) dictates its function is crucial for designing improved derivatives. Advanced computational chemistry methods, such as Density Functional Theory (DFT), provide powerful tools for this exploration at the quantum-mechanical level.

Future computational studies will likely focus on:

Antioxidant Mechanism: Elucidating the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms by which the molecule neutralizes free radicals. This includes calculating bond dissociation energies of the O-H group and the ionization potential.

Conformational Analysis: Investigating the rotational freedom around the butylidene bridge and its influence on the compound's ability to interact with polymer chains or biological molecules.

Electronic Properties: Mapping the electron density and electrostatic potential to identify reactive sites and understand how substituents on the phenolic rings can be tuned to enhance desired properties.

Reactivity and Degradation Pathways: Simulating reaction pathways to predict potential degradation products under various environmental conditions (e.g., hydrolysis, oxidation), which is vital for environmental risk assessment.

Strategies for Minimizing Environmental Footprint and End-of-Life Management

A key aspect of sustainable chemistry is planning for a product's entire lifecycle, from production to disposal. Future research will increasingly focus on strategies to minimize the environmental footprint of materials containing 4,4'-Butylidenebis(2,6-xylenol) and to manage their end-of-life effectively.

Emerging strategies include:

Design for Recyclability: Developing polymers that incorporate this compound but can still be effectively recycled through mechanical or chemical processes. Chemical recycling through methods like pyrolysis is an area of active research for polymer waste. mdpi.com

Biodegradable Materials: Exploring the design of biodegradable polymers using 4,4'-Butylidenebis(2,6-xylenol) as a monomer, where the final product can be broken down by microorganisms under specific conditions.

Leaching and Migration Studies: Conducting thorough studies to quantify and minimize the leaching of the compound and its degradation products from consumer products or industrial materials into the environment.

Waste Valorization: Investigating methods to recover the compound or other valuable chemicals from waste polymers at the end of their service life, contributing to a circular economy model. The end-of-life management of materials is critical for minimizing environmental risks and maximizing resource efficiency. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-butylidenebis(2,6-xylenol) in laboratory settings?

- Methodological Answer : Oxidative coupling of 2,6-xylenol using hypervalent iodine reagents (e.g., iodobenzene diacetate) is a common approach. The reaction proceeds via nucleophilic substitution, forming a carbon-carbon bond between two phenolic units. Key parameters include maintaining a 5:1 molar excess of 2,6-xylenol to the iodine reagent and conducting the reaction under anhydrous conditions at 40–60°C. Post-reaction purification via recrystallization in ethanol yields the biphenol product .

Q. How can researchers verify the purity of 4,4'-butylidenebis(2,6-xylenol) after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is effective for purity assessment. Complementary techniques include differential scanning calorimetry (DSC) to confirm the melting point (reported range: 45–47°C) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Discrepancies in melting points across literature sources (e.g., 45.61°C vs. 45–47°C) should be addressed by cross-referencing with NIST data .

Q. What precautions are necessary for handling 4,4'-butylidenebis(2,6-xylenol) in laboratory experiments?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid skin contact due to potential irritation and work in a fume hood to prevent inhalation. Store the compound in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Solubility data (e.g., in ethanol or DMSO) should guide solvent selection for dissolution .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical-chemical properties (e.g., melting point, solubility) of 4,4'-butylidenebis(2,6-xylenol)?

- Methodological Answer : Perform comparative analysis using standardized methods. For example, DSC should be calibrated with reference materials (e.g., indium) to ensure accuracy. Solubility discrepancies can be resolved by measuring under controlled conditions (25°C, 1 atm) and validating against DIPPR-estimated values. Reliability scores (e.g., "Reliable with restrictions" in DIPPR data) should inform data interpretation .

Q. What mechanistic insights explain the selectivity of oxidative coupling reactions in synthesizing 4,4'-butylidenebis(2,6-xylenol)?

- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) iodine reagent activation by phenolic substitution, forming an aromatic anion intermediate, and (2) radical recombination to yield the biphenol. Selectivity (>99% for symmetric coupling) arises from steric hindrance of methyl groups at the 2,6-positions, which suppress asymmetric byproducts. Computational studies (DFT) can model transition states to optimize reaction conditions .

Q. How does 4,4'-butylidenebis(2,6-xylenol) behave under high-temperature or oxidative conditions relevant to material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres reveals decomposition thresholds (~200°C in air). Oxidative stability is enhanced by the electron-donating methyl groups, which delay quinone formation. For epoxy resin applications, evaluate thermal stability using dynamic mechanical analysis (DMA) and correlate with crosslinking density .

Critical Analysis of Contradictions

- Melting Point Variability : Differences arise from measurement techniques (e.g., DSC vs. capillary methods) and sample purity. Researchers should prioritize peer-reviewed datasets (e.g., NIST) and report calibration details .

- Solubility Discrepancies : Conflicting solubility values in water (<1 mg/mL vs. "slightly soluble") highlight the need for standardized protocols (e.g., shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.